2-Oxoindoline-5-sulfonamide
Overview
Description
2-Oxoindoline-5-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3S and its molecular weight is 212.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : Derivatives of 2-Oxoindoline-5-sulfonamide, such as novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides, have shown promising anticancer activity. For instance, compound 4c demonstrated significant potential as an anticancer agent (Eldehna et al., 2017).
Antimicrobial and Antiviral Agents : Sulfonamide derivatives, including those related to this compound, have been identified as having antimicrobial and antiviral properties. This suggests their potential application in treating various infections and diseases (Kumar et al., 2017), (Supuran et al., 2003).
Environmental Applications : The oxidation of sulfonamide antimicrobials, including those related to this compound, can be achieved through processes like oxidation with ferrate(VI). This helps reduce their biodegradability and supports their reuse in human therapy and animal husbandry, indicating environmental applications (Sharma et al., 2006).
Pharmaceutical Synthesis : Sulfonamide derivatives are integral in various medical treatments, including as HIV protease inhibitors, anticancer agents, and drugs for Alzheimer's disease (Gulcin & Taslimi, 2018). Additionally, innovative electrochemical methods have been developed for the synthesis of sulfonamides, which are important in pharmaceuticals and agrochemicals (Laudadio et al., 2019).
Environmental Analysis : Techniques like green HPLC methods have been developed to detect sulfonamide residues in animal-origin foods. This approach improves environmental friendliness and ensures food safety (Duan et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Oxoindoline-5-sulfonamide is Bruton’s Tyrosine Kinase (BTK) . BTK is a Tec family kinase that functions as a nonreceptor tyrosine kinase . It is critical for B-cell development, differentiation, and signaling . BTK expression is assumed to be a prerequisite for B-cell proliferation and survival .
Mode of Action
This compound interacts with BTK, inhibiting its function . This compound selectively inhibits BTK-high RAMOS cell proliferation and phosphorylation of BTK and downstream signaling cascades .
Biochemical Pathways
The inhibition of BTK by this compound affects the B-cell signaling pathway . This disruption can lead to the premature death of BTK-deficient B lymphocytes .
Pharmacokinetics
The compound’s cytotoxicity and inhibitory effects on btk suggest it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines . This suggests that the compound could be a potent inhibitor of Burkitt’s lymphoma cells .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Oxoindoline-5-sulfonamide has been identified as a potential inhibitor of Bruton’s Tyrosine Kinase (BTK) . BTK is a key player in B-cell development, differentiation, and signaling . The interaction between this compound and BTK could potentially influence various biochemical reactions, particularly those related to B-cell proliferation and survival .
Cellular Effects
In cellular contexts, this compound has shown promising activity in inhibiting BTK and downstream signaling cascades . This compound has been observed to cause a selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with BTK, leading to the inhibition of this enzyme . This inhibition disrupts the downstream signaling cascades associated with BTK, thereby influencing cell proliferation and survival .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436660 | |
Record name | 2-oxoindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175075-24-8 | |
Record name | 2-oxoindoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.